1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by the presence of a benzene ring substituted with bromine atoms and a sec-butoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-(2-bromo-1-(sec-butoxy)ethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to facilitate the formation of the bromonium ion intermediate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available benzene derivatives.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dehalogenated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is used in studies involving the interaction of brominated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene involves its interaction with nucleophiles or electrophiles, leading to the formation of various intermediates and products. The bromine atoms act as leaving groups in substitution reactions, while the benzene ring can participate in electrophilic aromatic substitution . The sec-butoxyethyl group can influence the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-(2-bromo-1-(sec-butoxy)ethyl)benzene
- 1-Bromo-4-(2-bromo-1-(sec-butoxy)ethyl)benzene
- 1-Chloro-3-(2-chloro-1-(sec-butoxy)ethyl)benzene
Uniqueness
1-Bromo-3-(2-bromo-1-(sec-butoxy)ethyl)benzene is unique due to the specific positioning of the bromine atoms and the sec-butoxyethyl group on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions compared to its analogs .
Eigenschaften
Molekularformel |
C12H16Br2O |
---|---|
Molekulargewicht |
336.06 g/mol |
IUPAC-Name |
1-bromo-3-(2-bromo-1-butan-2-yloxyethyl)benzene |
InChI |
InChI=1S/C12H16Br2O/c1-3-9(2)15-12(8-13)10-5-4-6-11(14)7-10/h4-7,9,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
NNVRIKRVDZIZAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(CBr)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.